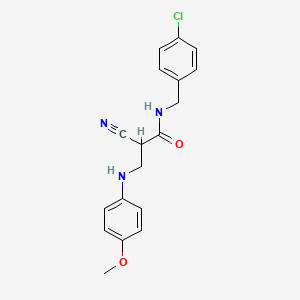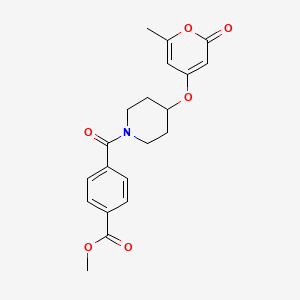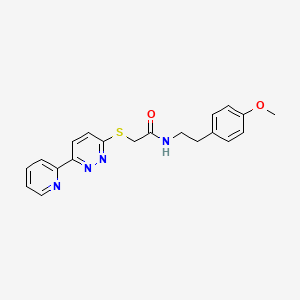
N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, also known as MPTAT, is a chemical compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research on related compounds has led to the development of novel synthetic routes and the exploration of chemical reactivity. For example, studies have demonstrated the synthesis of various derivatives of pyridazinone and pyridine, aiming at potential applications in drug development and organic chemistry. The focus has been on creating compounds with specific structural features that could influence their biological activities or enhance their reactivity for further transformations (Drescher, Öhler, & Zbiral, 1991).
Pharmacological Applications
Several studies have synthesized and evaluated the biological activities of compounds structurally similar to N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, focusing on their potential as therapeutic agents. For instance, derivatives have been assessed for their antiproliferative, anticonvulsant, and antimicrobial activities, indicating the potential for the development of new therapeutic agents based on this chemical scaffold. These activities include inhibition of cancer cell proliferation, potential anticonvulsant effects, and antimicrobial properties, showcasing the versatility of these compounds in drug discovery (Severina et al., 2020).
Molecular Docking and Enzyme Inhibitory Studies
Research has also extended to molecular docking and enzyme inhibitory studies to understand the interaction mechanisms of these compounds with biological targets. This includes evaluating their potential to inhibit enzymes relevant to disease processes, such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, providing insights into their therapeutic potential and guiding the design of more potent inhibitors (Virk et al., 2018).
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-26-16-7-5-15(6-8-16)11-13-22-19(25)14-27-20-10-9-18(23-24-20)17-4-2-3-12-21-17/h2-10,12H,11,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRTLGYEMTKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

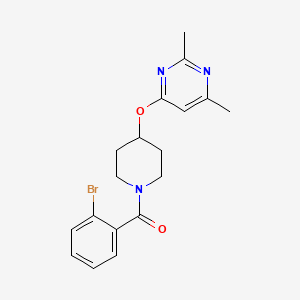
![9-(4-ethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2815371.png)
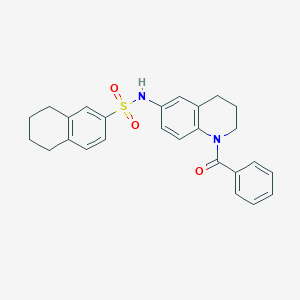
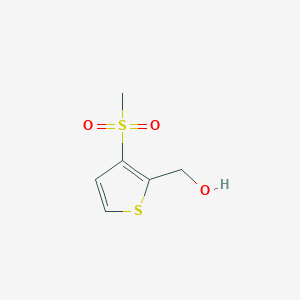
![rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride](/img/structure/B2815376.png)
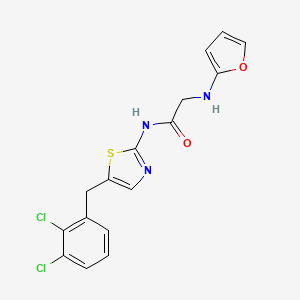
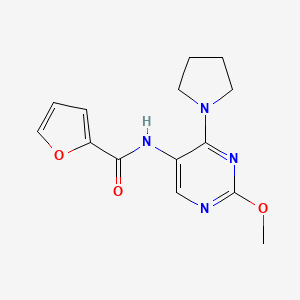
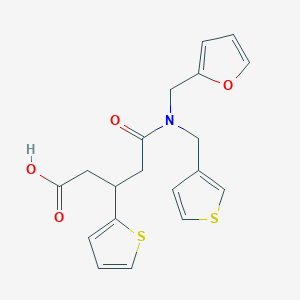
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2815384.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2815387.png)
